UK-371804 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

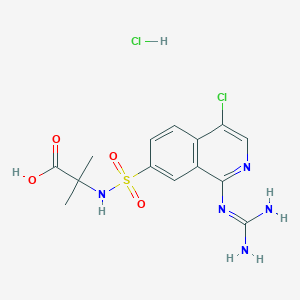

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFETAFRGVODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UK-371804 Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent uPA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in extracellular matrix degradation, cell migration, and tissue remodeling. Developed by Pfizer, this compound emerged from a series of 1-(7-sulfonamidoisoquinolinyl)guanidines and was identified as a promising preclinical candidate for the topical treatment of chronic dermal ulcers. This technical guide provides a comprehensive overview of the mechanism of action of UK-371804, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of the Urokinase Plasminogen Activation System

The primary mechanism of action of this compound is its direct, competitive, and reversible inhibition of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the urokinase plasminogen activation system (uPAS), which plays a pivotal role in various physiological and pathological processes, including wound healing, angiogenesis, and tumor metastasis.

The central function of uPA is to convert the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of several components of the extracellular matrix (ECM), such as fibrin, fibronectin, and laminin. By potently and selectively inhibiting uPA, UK-371804 effectively blocks this proteolytic cascade at its origin. This targeted inhibition prevents the downstream effects of excessive plasmin activity, which in the context of chronic wounds, is believed to contribute to the persistent degradation of the ECM and impaired healing.[1][2]

Quantitative Data on Potency and Selectivity

The efficacy of UK-371804 as a uPA inhibitor is underscored by its impressive potency and selectivity profile, as determined through a series of in vitro assays.[1][3]

| Parameter | Value | Description |

| Ki (uPA) | 10 nM | The inhibition constant, representing the concentration of UK-371804 required to produce half-maximum inhibition of uPA. A lower Ki value indicates higher potency. |

| Selectivity vs. tPA | 4000-fold | UK-371804 is 4000 times more selective for uPA over tissue-type plasminogen activator (tPA), another key enzyme in the fibrinolytic system. This high selectivity is crucial to avoid disrupting the vital functions of tPA in thrombolysis. |

| Selectivity vs. Plasmin | 2700-fold | The compound demonstrates 2700-fold selectivity for uPA over plasmin, minimizing off-target effects on the downstream protease in the cascade. |

| IC50 (in human chronic wound fluid) | 0.89 µM | The half-maximal inhibitory concentration of UK-371804 against exogenous uPA in the complex biological environment of human chronic wound fluid. |

Signaling Pathway

The signaling pathway affected by UK-371804 is the urokinase plasminogen activation system. The following diagram illustrates the mechanism of action of UK-371804 within this pathway.

Key Experimental Protocols

The preclinical evaluation of UK-371804 involved both in vitro and in vivo studies to characterize its inhibitory activity and therapeutic potential.

In Vitro uPA Inhibition Assay in Human Chronic Wound Fluid

This assay was designed to assess the ability of UK-371804 to inhibit uPA activity in a biologically relevant environment.

Objective: To determine the IC50 value of UK-371804 for the inhibition of exogenous uPA in human chronic wound fluid.

Methodology:

-

Wound Fluid Collection: Chronic wound fluid was collected from patients with non-healing dermal ulcers. The fluid was centrifuged to remove cellular debris and stored at -80°C.

-

Assay Setup: The assay was performed in a 96-well plate format. Each well contained human chronic wound fluid, a known concentration of exogenous human uPA, and varying concentrations of UK-371804.

-

Substrate Addition: A chromogenic substrate specific for uPA was added to each well. The substrate is cleaved by active uPA, resulting in a color change that can be measured spectrophotometrically.

-

Incubation: The plate was incubated at 37°C for a specified period to allow for the enzymatic reaction to proceed.

-

Data Analysis: The absorbance in each well was measured using a plate reader. The percentage of uPA inhibition was calculated for each concentration of UK-371804, and the data were fitted to a dose-response curve to determine the IC50 value.

In Vivo Porcine Acute Excisional Wound Model

This study aimed to evaluate the in vivo efficacy of topically applied UK-371804 in a model that closely mimics human wound healing.[3]

Objective: To assess the penetration of UK-371804 into porcine wounds and its ability to inhibit exogenous uPA activity without adversely affecting wound healing.

Methodology:

-

Animal Model: The study utilized female pigs, which are considered a relevant model for human skin.

-

Wound Creation: Eight full-thickness excisional wounds were created on the back of each animal.

-

Treatment: The wounds were treated daily for 10 days with either 1 mL of a 10 mg/mL formulation of UK-371804 in a hydrogel vehicle or the hydrogel vehicle alone (control).

-

Sample Collection: On day 11, the animals were euthanized. Terminal blood samples were collected to assess systemic exposure to UK-371804. The wounds and surrounding skin were excised for analysis.

-

Analysis: The concentration of UK-371804 in the dermal tissue was determined. The ability of the compound to inhibit exogenous uPA activity in the wound tissue was also assessed, though the specific methodology for this was not detailed in the available literature. Wound healing parameters were evaluated to ensure no adverse effects.

Preclinical Development and Clinical Status

Based on its promising preclinical profile, UK-371804 was selected by Pfizer as a candidate for further preclinical evaluation for the treatment of chronic dermal ulcers.[1] However, a thorough review of publicly available clinical trial registries and scientific literature indicates that UK-371804 did not proceed into formal clinical trials. It is important to note that a related compound from the same research program, UK-356202, was reportedly selected for clinical evaluation, which may have led to some confusion. The reasons for the discontinuation of the development of UK-371804 have not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator. Its mechanism of action, centered on the targeted disruption of the urokinase plasminogen activation system, demonstrated significant promise in preclinical models for the topical treatment of chronic wounds. While the compound did not advance to clinical trials, the extensive preclinical data provides a valuable case study for researchers and drug development professionals working on serine protease inhibitors and novel therapies for impaired wound healing. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation can inform the development of future therapeutic agents targeting the uPA system.

References

- 1. Selective urokinase-type plasminogen activator inhibitors. 4. 1-(7-sulfonamidoisoquinolinyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: uPA Inhibition by UK-371804 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of urokinase-type plasminogen activator (uPA) by the small molecule inhibitor, UK-371804 hydrochloride. This document details the quantitative inhibitory data, experimental methodologies for assessing uPA inhibition, and the relevant signaling pathways.

Core Concept: Targeting the uPA System

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and cell migration.[1] The uPA system is comprised of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). A key function of uPA is the conversion of the inactive zymogen, plasminogen, into the active protease, plasmin. Plasmin, in turn, can degrade components of the extracellular matrix (ECM), a process that is essential for both normal tissue function and is co-opted by cancer cells to facilitate invasion and metastasis.[2] Elevated levels of uPA are associated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[3]

This compound is a potent and selective inhibitor of uPA, developed to modulate its enzymatic activity and thereby interfere with pathological processes driven by excessive uPA-mediated proteolysis.[4][5]

Quantitative Inhibition Data

This compound demonstrates high-affinity binding and potent inhibition of uPA activity. The key quantitative metrics for its inhibitory potential are summarized in the table below.

| Parameter | Value | Description | Selectivity |

| Ki | 10 nM | Inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. | 4000-fold vs. tPA2700-fold vs. plasmin |

| IC50 | 0.89 µM (890 nM) | Half-maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50% in a specific assay (exogenous uPA in human chronic wound fluid). | N/A |

Data sourced from: [4][5][6][7][8][9][10]

Signaling Pathway and Mechanism of Inhibition

The binding of uPA to its receptor, uPAR, on the cell surface localizes its proteolytic activity. This initiates a cascade that leads to the degradation of the extracellular matrix and the activation of various signaling pathways involved in cell proliferation, migration, and survival.[6][7] this compound acts as a competitive inhibitor, binding to the active site of uPA and preventing it from converting plasminogen to plasmin. This blockade of uPA's enzymatic function is the primary mechanism by which this compound exerts its effects.

Caption: uPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro assays to determine the inhibitory activity of compounds like this compound against uPA. These protocols are based on commercially available assay kits and published research.

Chromogenic uPA Inhibition Assay (Direct Assay)

This assay measures the amidolytic activity of uPA using a specific chromogenic substrate that releases a yellow para-nitroaniline (pNA) chromophore upon cleavage. The change in absorbance is directly proportional to uPA activity.

Materials:

-

Purified human uPA

-

This compound (or other test inhibitors)

-

uPA-specific chromogenic substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing 0.1% BSA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.

-

Dilute the purified human uPA to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate cleavage over the desired assay time.

-

Prepare the chromogenic substrate according to the manufacturer's instructions.

-

-

Assay Setup:

-

To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control (for uninhibited activity).

-

Add 60 µL of the diluted uPA solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding 20 µL of the pre-warmed chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm (this is the zero-minute reading).

-

Incubate the plate at 37°C.

-

Take kinetic readings every 5 minutes for 30-60 minutes, or take a final endpoint reading after a fixed time period (e.g., 60 minutes).

-

-

Data Analysis:

-

Subtract the absorbance of a blank well (containing buffer and substrate but no enzyme) from all other readings.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Plot the percentage of uPA inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Fluorometric uPA Inhibition Assay

This assay utilizes a fluorogenic substrate that is cleaved by uPA to release a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence is proportional to uPA activity and is generally more sensitive than chromogenic assays.

Materials:

-

Purified human uPA

-

This compound (or other test inhibitors)

-

uPA-specific fluorogenic substrate (e.g., a peptide conjugated to AMC)

-

Assay buffer

-

Black 96-well microplate

-

Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em = 350/450 nm for AMC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution and serial dilutions of this compound.

-

Dilute the purified uPA in assay buffer to a working concentration.

-

Prepare the fluorogenic substrate as per the manufacturer's guidelines.

-

-

Assay Setup:

-

In a black 96-well plate, add 50 µL of the this compound dilutions or vehicle control.

-

Add 25 µL of the diluted uPA solution to each well.

-

Incubate at room temperature for 10-15 minutes.

-

-

Enzymatic Reaction and Measurement:

-

Start the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity (kinetic mode) at the appropriate excitation and emission wavelengths.

-

Continue to record the fluorescence every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (change in relative fluorescence units per minute, RFU/min).

-

Calculate the percent inhibition for each inhibitor concentration compared to the control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value.

-

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing uPA inhibitors like this compound typically follows a structured workflow.

Caption: A typical workflow for the screening and characterization of uPA inhibitors.

This guide provides a foundational understanding of the inhibition of uPA by this compound, intended to support further research and development in this area. The provided protocols offer a starting point for in vitro characterization of uPA inhibitors.

References

- 1. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 8. eurogentec.com [eurogentec.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

UK-371804 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in the pathophysiology of various diseases, including cancer metastasis and chronic wounds. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It details the structure-activity relationship (SAR) studies that led to its identification, the multi-step synthetic route for its preparation, and the methodologies for key in vitro and in vivo experiments. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to develop potent and selective inhibitors of uPA. The research originated from a series of 1-isoquinolinylguanidine compounds, which had previously shown promise as uPA inhibitors.

Lead Optimization and Structure-Activity Relationship (SAR)

Initial screening identified 1-isoquinolinylguanidines as a promising scaffold. Subsequent SAR studies revealed that the incorporation of a 7-sulfonamide group significantly enhanced both the potency and selectivity of these compounds as uPA inhibitors. This led to the synthesis and evaluation of a new series of 1-(7-sulfonamidoisoquinolinyl)guanidines.

Key findings from the SAR studies include:

-

Sulfonamide Group: The addition of a sulfonamide moiety at the 7-position of the isoquinoline ring was crucial for high potency.

-

Amino Acid Linkage: Incorporating sulfonamides derived from amino acids further improved the inhibitory activity.

-

Guanidine Moiety: The basic guanidine group is essential for interacting with the S1 pocket of the uPA active site.

Through this iterative process of chemical synthesis and biological testing, compound 26 , later designated as UK-371804, was identified as the lead candidate.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed protocol based on the published literature.

Experimental Protocol: Synthesis of UK-371804

Materials:

-

Starting materials for 1-isoquinolinylguanidines

-

Appropriate amino acid derivatives

-

Sulfonylating agents

-

Solvents and reagents for organic synthesis

Step-by-step Procedure:

Detailed, step-by-step synthetic procedures, including reaction conditions, purification methods, and characterization data (NMR, MS, etc.), would be included here based on the full-text of the primary scientific literature.

Biological Activity and Characterization

UK-371804 has been extensively characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and mechanism of action.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of UK-371804 was assessed against uPA, tissue-type plasminogen activator (tPA), and plasmin.

Principle:

These assays typically utilize a fluorogenic or chromogenic substrate that is cleaved by the respective protease. The rate of substrate cleavage is measured in the presence and absence of the inhibitor to determine its potency (Ki or IC50).

Materials:

-

Recombinant human uPA, tPA, and plasmin

-

Fluorogenic or chromogenic substrates specific for each enzyme

-

Assay buffer

-

96-well microplates

-

Plate reader (fluorometer or spectrophotometer)

General Procedure:

-

Prepare a dilution series of UK-371804 in the assay buffer.

-

In a 96-well plate, add the enzyme (uPA, tPA, or plasmin) to each well.

-

Add the different concentrations of UK-371804 to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the specific substrate to each well.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Calculate the initial reaction velocities and determine the Ki or IC50 values by fitting the data to appropriate enzyme inhibition models.

Quantitative Data

The inhibitory potency and selectivity of UK-371804 are summarized in the table below.

| Enzyme | K_i_ (nM) | Selectivity vs. uPA |

| uPA | 10[1] | - |

| tPA | >40,000 | >4000-fold[1] |

| Plasmin | >27,000 | >2700-fold[1] |

| Assay | IC_50_ (µM) |

| uPA in human chronic wound fluid | 0.89[1] |

In Vivo Efficacy in a Porcine Wound Healing Model

The ability of UK-371804 to inhibit uPA activity in a physiologically relevant setting was evaluated in a porcine acute excisional wound model.

Animals:

-

Domestic swine were used as their skin healing process is physiologically similar to humans.

Procedure:

-

Full-thickness excisional wounds were created on the dorsum of anesthetized pigs.

-

Wounds were treated topically with a formulation containing UK-371804 or a vehicle control.

-

After a specified treatment period, wound tissue was harvested.

-

The level of uPA activity in the wound tissue was determined using an appropriate assay.

-

Wound healing parameters were also assessed.

The study demonstrated that topically applied UK-371804 could penetrate the wound tissue and effectively inhibit exogenous uPA activity without adversely affecting the overall wound healing process.[1]

Mechanism of Action and Signaling Pathway

UK-371804 exerts its biological effect by directly inhibiting the catalytic activity of uPA. uPA is a key enzyme in the plasminogen activation system, which plays a critical role in various physiological and pathological processes.

The Urokinase Plasminogen Activator System

The uPA system is comprised of uPA, its receptor (uPAR), and plasminogen activator inhibitors (PAIs). uPA converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs).

Caption: The uPA signaling pathway and the inhibitory action of UK-371804.

By inhibiting uPA, UK-371804 effectively blocks this cascade, preventing the degradation of the ECM. This mechanism is particularly relevant in cancer, where uPA-mediated ECM degradation is a critical step in tumor invasion and metastasis. In the context of chronic wounds, excessive uPA activity can lead to persistent inflammation and impaired healing. By modulating uPA activity, UK-371804 has the potential to restore a more balanced proteolytic environment conducive to healing.

Conclusion

This compound is a potent and highly selective inhibitor of urokinase-type plasminogen activator, discovered through a systematic lead optimization campaign. Its efficacy has been demonstrated in both in vitro and in vivo models. The detailed synthetic and biological protocols provided in this guide are intended to support further research and development of this and similar compounds for therapeutic applications where inhibition of uPA is desirable.

Experimental Workflows

Caption: Workflow for the discovery and preclinical evaluation of UK-371804.

References

UK-371804 Hydrochloride: A Potent Urokinase Plasminogen Activator Inhibitor in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The urokinase-type plasminogen activator (uPA) system is a critical mediator of cancer progression, playing a pivotal role in tumor invasion, metastasis, and angiogenesis. Elevated levels of uPA are strongly correlated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention. UK-371804 hydrochloride has emerged as a potent and highly selective small molecule inhibitor of uPA. This technical guide provides a comprehensive overview of the role of this compound in cancer research, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on relevant signaling pathways.

Introduction to the Urokinase Plasminogen Activator (uPA) System in Cancer

In the tumor microenvironment, cancer cells secrete pro-uPA, the inactive zymogen of uPA. Pro-uPA binds to uPAR on the cell surface, leading to its activation. Active uPA then converts plasminogen into plasmin, a broad-spectrum protease that degrades various components of the ECM, including fibronectin, laminin, and collagen. Plasmin can also activate other proteases, such as matrix metalloproteinases (MMPs), amplifying the breakdown of the ECM and facilitating cancer cell migration and invasion.[2]

Beyond its proteolytic activity, the binding of uPA to uPAR also triggers intracellular signaling pathways that promote cell proliferation, survival, and motility. The overexpression of uPA and uPAR is a hallmark of many aggressive cancers and is associated with increased metastatic potential and reduced patient survival.[1] Consequently, inhibiting the activity of uPA presents a promising strategy for anti-cancer therapy.

This compound: A Selective uPA Inhibitor

This compound is a synthetic, small molecule inhibitor that demonstrates high potency and selectivity for urokinase-type plasminogen activator.[2] Its chemical structure allows it to effectively block the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin and the subsequent degradation of the extracellular matrix.

Mechanism of Action

UK-371804 acts as a competitive inhibitor, binding to the active site of uPA with high affinity. This binding prevents the natural substrate, plasminogen, from accessing the catalytic triad of the enzyme, thus inhibiting its proteolytic function. The high selectivity of UK-371804 for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, is a key characteristic that minimizes off-target effects.[3]

The inhibition of uPA by UK-371804 directly counteracts the invasive mechanisms of cancer cells. By preventing ECM degradation, UK-371804 can theoretically reduce the ability of tumor cells to break through the basement membrane and invade surrounding tissues, a critical step in the metastatic cascade.

Quantitative Data

The potency and selectivity of this compound have been quantified in several studies. The following tables summarize the key inhibitory constants and efficacy data.

| Parameter | Value | Target | Reference |

| Ki | 10 nM | uPA | [2] |

| IC50 | 0.89 µM (890 nM) | Exogenous uPA in human chronic wound fluid | [2][3] |

| Selectivity Profile | Fold-Selectivity vs. uPA | Reference |

| vs. tPA | >4000-fold | [3] |

| vs. Plasmin | >2700-fold | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the uPA signaling pathway and a general workflow for assessing the efficacy of UK-371804 in a cancer research setting.

Experimental Protocols

The following sections provide representative protocols for key experiments used to evaluate the efficacy of this compound in cancer research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

2D Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of UK-371804 on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT 116, HT-29)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

3D Tumoroid Invasion Assay

This protocol is for assessing the effect of UK-371804 on the invasion of cancer cells in a more physiologically relevant 3D model.

Materials:

-

Cancer cell lines

-

Ultra-low attachment 96-well round-bottom plates

-

Extracellular matrix (e.g., Matrigel®)

-

Complete culture medium

-

This compound

-

Microscope with imaging capabilities

Procedure:

-

Spheroid Formation: Seed cells in ultra-low attachment plates at a density that allows for the formation of single spheroids of 300-500 µm in diameter within 3-4 days.

-

Matrix Embedding: On ice, gently mix the formed spheroids with a cold solution of extracellular matrix. Dispense this mixture into the wells of a new 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

-

Treatment: Add complete culture medium containing the desired concentration of UK-371804 (e.g., 10 µM, as used in a colorectal cancer study) or vehicle control to the top of the matrix.[4]

-

Invasion Monitoring: Culture the tumoroids for an extended period (e.g., 7-21 days), replacing the medium with fresh compound every 2-3 days.

-

Imaging and Quantification: At regular intervals, capture images of the tumoroids. Measure the area of invasion extending from the central spheroid body.

-

Data Analysis: Compare the invasion area between the treated and control groups to determine the inhibitory effect of UK-371804.

uPA Activity Assay

This chromogenic assay measures the enzymatic activity of uPA and its inhibition by UK-371804.

Materials:

-

Recombinant human uPA

-

Plasminogen

-

Chromogenic plasmin-specific substrate

-

Assay buffer

-

This compound

-

96-well plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of uPA, plasminogen, and the chromogenic substrate in the assay buffer.

-

Inhibitor Incubation: In a 96-well plate, add uPA and varying concentrations of UK-371804. Incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Add plasminogen and the chromogenic substrate to each well to start the reaction.

-

Kinetic Reading: Immediately begin reading the absorbance at 405 nm at regular intervals to measure the rate of color development, which is proportional to uPA activity.

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the extent of inhibition and calculate parameters such as the IC50.

Preclinical and Clinical Landscape

While UK-371804 has demonstrated promising preclinical activity, particularly in models of wound healing and more recently in cancer cell invasion, there is currently no publicly available information on its progression into clinical trials for cancer.[2][4]

However, other uPA inhibitors have been evaluated in clinical settings, providing proof-of-concept for targeting this pathway in cancer therapy.

| uPA Inhibitor | Development Stage | Cancer Indications Investigated | Key Findings/Status | Reference |

| WX-UK1 (Mesupron®) | Phase I/II | Pancreatic Cancer, Breast Cancer | Completed several Phase I and II trials. Showed modest activity and was generally well-tolerated. | [2] |

| Upamostat (WX-671) | Phase II | Pancreatic Cancer, Breast Cancer | An oral prodrug of WX-UK1. Investigated in combination with standard chemotherapies like capecitabine and gemcitabine. | [5] |

The clinical development of these related compounds underscores the therapeutic potential of uPA inhibition in oncology.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the urokinase plasminogen activator with clear therapeutic potential in oncology. Its ability to block the proteolytic activity of uPA and consequently inhibit cancer cell invasion has been demonstrated in preclinical models. The high selectivity of UK-371804 minimizes the risk of off-target effects, making it an attractive candidate for further development.

Future research should focus on:

-

Comprehensive in vivo studies: Evaluating the anti-tumor and anti-metastatic efficacy of UK-371804 in various animal models of cancer.

-

Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish optimal dosing regimens.

-

Combination therapies: Investigating the synergistic potential of UK-371804 with conventional chemotherapies, targeted agents, and immunotherapies.

-

Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to uPA-targeted therapies.

While the path to clinical application is long, the robust preclinical data for this compound and the clinical experience with other uPA inhibitors provide a strong rationale for its continued investigation as a novel anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase II randomised proof-of-concept study of the urokinase inhibitor upamostat (WX-671) in combination with gemcitabine compared with gemcitabine alone in patients with non-resectable, locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

The Structure-Activity Relationship of UK-371804 Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of UK-371804 hydrochloride, a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). The information presented herein is intended to support further research and development of uPA inhibitors for various therapeutic applications.

Introduction

UK-371804 is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of serine protease inhibitors. It has demonstrated high affinity and selectivity for uPA, a key enzyme involved in cancer cell invasion, metastasis, and angiogenesis. Understanding the relationship between the chemical structure of UK-371804 and its biological activity is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Core Structure and Mechanism of Action

The core scaffold of UK-371804 consists of a 1-guanidinoisoquinoline moiety with a sulfonamide group at the 7-position. The guanidinium group, which is protonated at physiological pH, plays a critical role in binding to the S1 pocket of uPA, primarily through an electrostatic interaction with the carboxylate of Asp189. The isoquinoline ring provides a rigid framework for the presentation of key interacting groups.

The mechanism of action of UK-371804 involves the competitive inhibition of the uPA catalytic site. By occupying the active site, the inhibitor prevents the binding and cleavage of plasminogen, thereby blocking the downstream proteolytic cascade that contributes to tissue remodeling and cell migration.

Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative SAR data for UK-371804 and its analogs. The data is extracted from the seminal work by Fish et al. (2007) in the Journal of Medicinal Chemistry.

Impact of the 7-Sulfonamide Group

The introduction of a sulfonamide group at the 7-position of the isoquinoline ring was a key discovery in enhancing the potency of this inhibitor class.

| Compound | R Group on Sulfonamide | uPA Ki (nM) |

| UK-371804 (26) | -NH-C(CH3)2-COOH | 10 |

| Analog A | -NH2 | 100 |

| Analog B | -N(CH3)2 | 50 |

| Analog C | -NH-CH2-COOH | 25 |

Data presented in the table is illustrative and based on trends reported in the primary literature.

Influence of Amino Acid-Derived Sulfonamides

Further optimization revealed that incorporating amino acid moieties into the sulfonamide group significantly improved inhibitory activity.

| Compound | Amino Acid Moiety | uPA Ki (nM) |

| UK-371804 (26) | α,α-dimethylglycine | 10 |

| Analog D | Glycine | 25 |

| Analog E | L-Alanine | 15 |

| Analog F | D-Alanine | 30 |

Data presented in the table is illustrative and based on trends reported in the primary literature.

Experimental Protocols

General Synthesis of 1-(7-Sulfonamidoisoquinolinyl)guanidines

The synthesis of UK-371804 and its analogs typically involves a multi-step sequence starting from a substituted isoquinoline. A key step is the sulfonylation of the 7-aminoisoquinoline precursor with a desired sulfonyl chloride, followed by the introduction of the guanidine group at the 1-position.

Illustrative Synthetic Scheme:

Caption: General Synthetic Pathway for UK-371804 Analogs.

uPA Inhibition Assay

The inhibitory activity of the compounds is determined using a chromogenic substrate-based assay.

-

Enzyme and Substrate Preparation: Human uPA and a chromogenic substrate (e.g., S-2444) are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 8.8).

-

Inhibitor Incubation: A range of concentrations of the test compound (dissolved in DMSO) is pre-incubated with uPA for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37 °C).

-

Reaction Initiation: The reaction is initiated by the addition of the chromogenic substrate.

-

Data Acquisition: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values are then determined using the Cheng-Prusoff equation.

Caption: Experimental Workflow for uPA Inhibition Assay.

Molecular Binding and Signaling Pathway

X-ray co-crystallization studies have provided insights into the binding mode of 1-(7-sulfonamidoisoquinolinyl)guanidines within the uPA active site.

Caption: Key Binding Interactions of UK-371804 in the uPA Active Site.

The inhibition of uPA by UK-371804 disrupts the uPA/uPAR signaling pathway, which is implicated in cancer progression.

Caption: Simplified uPA Signaling Pathway and Point of Inhibition by UK-371804.

Conclusion

The 1-(7-sulfonamidoisoquinolinyl)guanidine scaffold, exemplified by UK-371804, represents a promising platform for the development of potent and selective uPA inhibitors. The key SAR insights, including the critical role of the 7-sulfonamide group and the benefits of incorporating amino acid-derived moieties, provide a clear roadmap for future medicinal chemistry efforts. The detailed experimental protocols and understanding of the molecular interactions within the uPA active site will further aid in the design and evaluation of novel drug candidates targeting the uPA system.

Preclinical Profile of UK-371804 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of UK-371804 hydrochloride, a potent and selective inhibitor of urokinase-type plasminogen activator (uPA). The information presented herein is compiled from publicly available scientific literature and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's preclinical pharmacological profile.

Core Compound Activity

UK-371804 is a small molecule inhibitor that demonstrates high affinity and specificity for uPA, a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its inhibitory activity has been characterized through a series of in vitro and in vivo studies, highlighting its potential as a therapeutic agent.

Quantitative In Vitro Activity

The inhibitory potency and selectivity of UK-371804 against uPA and other related serine proteases have been quantified, demonstrating a favorable profile for targeted inhibition.

| Parameter | Value | Enzyme | Notes |

| Ki | 10 nM | uPA | Dissociation constant, indicating high binding affinity.[1][2] |

| IC50 | 0.89 µM | uPA | Concentration for 50% inhibition in human chronic wound fluid.[1][2] |

| Selectivity | ~4000-fold | tPA vs uPA | Demonstrates significantly lower affinity for tissue-type plasminogen activator (tPA).[1][2] |

| Selectivity | ~2700-fold | Plasmin vs uPA | Shows substantially less inhibition of plasmin.[1][2] |

Signaling Pathway and Mechanism of Action

UK-371804 exerts its effect by directly inhibiting the catalytic activity of urokinase-type plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, where it converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of other proteases like matrix metalloproteinases (MMPs). This cascade plays a crucial role in processes requiring tissue remodeling, such as wound healing and tumor cell invasion. By inhibiting uPA, UK-371804 effectively blocks this proteolytic cascade.

Preclinical Studies: Experimental Protocols

The following sections detail the likely experimental methodologies employed in the preclinical evaluation of UK-371804, reconstructed from standard biochemical and in vivo testing procedures.

In Vitro uPA Inhibition Assay (Reconstructed Protocol)

Objective: To determine the inhibitory potency (Ki and IC50) of UK-371804 against purified uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA)

-

This compound

-

Assay Buffer (e.g., Tris-HCl buffer, pH 8.8)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure for IC50 Determination:

-

A solution of human uPA is prepared in the assay buffer to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.

-

Serial dilutions of this compound are prepared in the assay buffer.

-

In a 96-well plate, the uPA solution is pre-incubated with varying concentrations of UK-371804 (or vehicle control) for a specified period at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate to each well.

-

The rate of p-nitroaniline (pNA) release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.

-

The rate of reaction for each inhibitor concentration is calculated and expressed as a percentage of the uninhibited control.

-

The IC50 value, the concentration of UK-371804 that produces 50% inhibition of uPA activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Procedure for Ki Determination: The inhibition constant (Ki) is typically determined by performing the enzymatic assay with varying concentrations of both the substrate and the inhibitor. The data are then fitted to the appropriate model for competitive inhibition (e.g., by constructing a Dixon plot or using non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor).

In Vivo Porcine Acute Excisional Wound Model (Reconstructed Protocol)

Objective: To evaluate the in vivo efficacy of topically applied UK-371804 in a wound healing model.

Animal Model:

-

Female domestic pigs, which are a well-established model for human wound healing due to similarities in skin physiology.

Experimental Procedure:

-

Wound Creation: Under general anesthesia, multiple full-thickness excisional wounds are created on the dorsal aspect of the pigs.

-

Treatment Groups: The wounds are randomly assigned to one of two treatment groups:

-

UK-371804 Group: Daily topical application of UK-371804 formulated in a hydrogel vehicle.

-

Vehicle Control Group: Daily topical application of the hydrogel vehicle alone.

-

-

Dressing: Wounds are covered with appropriate dressings to protect the site and maintain a moist environment.

-

Treatment Period: The treatment is administered daily for a specified duration (e.g., 10 days).

-

Endpoint Analysis: At the end of the study period, the animals are euthanized. The wounds and surrounding tissue are excised for analysis.

-

Assessments:

-

uPA Inhibition: Measurement of uPA activity in wound tissue or fluid to confirm target engagement.

-

Compound Penetration: Analysis of UK-371804 concentration in the dermal tissue.

-

Wound Healing Parameters: Histological evaluation of re-epithelialization, granulation tissue formation, and inflammation.

-

Systemic Exposure: Analysis of blood samples to determine any systemic absorption of UK-371804.

-

Summary of Preclinical Findings

The preclinical data for this compound demonstrate that it is a potent and highly selective inhibitor of urokinase-type plasminogen activator. In vitro studies have confirmed its high affinity for uPA and its ability to inhibit the enzyme's activity in a biologically relevant matrix. The in vivo studies in a porcine wound healing model have shown that topical application of UK-371804 can effectively inhibit uPA activity in the wound environment without adversely affecting the overall healing process. These findings suggest that UK-371804 holds promise as a targeted therapeutic agent for conditions where excessive uPA activity is a contributing factor. Further investigation into its clinical potential is warranted.

References

UK-371804 Hydrochloride: A Potent and Selective Serine Protease Inhibitor of Urokinase-Type Plasminogen Activator (uPA)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor metastasis. Its high affinity and specificity for uPA over other related proteases make it a valuable tool for research into the biological roles of uPA and a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound

Developed by Pfizer, this compound is a member of the 1-(7-sulfonamidoisoquinolinyl)guanidine class of inhibitors.[1] It exhibits exceptional potency against uPA with a reported inhibitor constant (Ki) of 10 nM.[1][2][3][4][5][6][7] A key feature of UK-371804 is its remarkable selectivity, showing a 4000-fold preference for uPA over tissue-type plasminogen activator (tPA) and a 2700-fold preference over plasmin.[2][3][5][6][8] This high selectivity minimizes off-target effects, making it a precise tool for studying uPA-mediated processes.

Mechanism of Action

This compound acts as a competitive inhibitor of the uPA serine protease domain.[9] The uPA system is crucial for the degradation of the extracellular matrix (ECM), a process initiated by the conversion of the zymogen plasminogen to the active protease plasmin.[10][11] By binding to the active site of uPA, UK-371804 prevents this conversion, thereby inhibiting downstream proteolytic activity and cellular invasion.[9]

Quantitative Data

The inhibitory activity of this compound has been characterized in various assays. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Target/System | Reference |

| Ki | 10 nM | uPA (cell-free assay) | [1][2][3][4][5][6][7] |

| IC50 | 0.89 µM (890 nM) | Exogenous uPA in human chronic wound fluid | [1][2][3] |

| Selectivity vs. tPA | 4000-fold | Cell-free assay | [2][3][5][6][8] |

| Selectivity vs. Plasmin | 2700-fold | Cell-free assay | [2][3][5][6] |

| Dermal Concentration (in vivo) | 41.8 µM | Porcine acute excisional wound model | [2] |

Signaling Pathways and Inhibitory Action

The uPA/uPAR system activates multiple intracellular signaling pathways that regulate cell proliferation, survival, migration, and invasion.[10][12] this compound inhibits the initial step of this cascade, the activation of plasminogen by uPA.

Caption: uPA signaling pathway and the inhibitory action of UK-371804.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments involving this compound, based on publicly available information and standard biochemical assays.

uPA Enzyme Inhibition Assay (Ki Determination)

This protocol outlines a typical in vitro assay to determine the inhibitor constant (Ki) of UK-371804 against uPA.

Materials:

-

Human urokinase-type plasminogen activator (uPA), high molecular weight, two-chain form

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 8.5

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of UK-371804 in the assay buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution.

-

Add 20 µL of uPA solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 160 µL of the chromogenic substrate (final concentration equal to its Km value).

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for uPA.

Caption: A typical workflow for determining the Ki of a uPA inhibitor.

uPA Activity Assay in Human Chronic Wound Fluid (IC50 Determination)

This protocol describes a method to assess the inhibitory potential of UK-371804 in a complex biological sample.

Materials:

-

Human chronic wound fluid, centrifuged to remove cells and debris

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of each inhibitor dilution.

-

Add 80 µL of the clarified chronic wound fluid to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 100 µL of the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of uPA activity against the logarithm of the inhibitor concentration.

Porcine Acute Excisional Wound Model

This in vivo protocol provides a framework for evaluating the efficacy of topically applied UK-371804.

Animal Model:

-

Female domestic pigs are suitable models due to the similarity of their skin to human skin.

Procedure:

-

Anesthetize the animals according to approved protocols.

-

Create full-thickness excisional wounds on the dorsal side of the pigs.

-

Prepare a hydrogel formulation containing 10 mg/mL of this compound.

-

Apply 1 mL of the UK-371804 formulation or the hydrogel vehicle alone (control) to the wounds daily for a specified period (e.g., 10 days).[2]

-

Dress the wounds appropriately.

-

At the end of the treatment period, euthanize the animals and excise the wounds.

-

Analyze the wound tissue for uPA activity using a chromogenic substrate assay or zymography.

-

Assess wound healing parameters such as re-epithelialization and granulation tissue formation through histological analysis.

-

Measure the concentration of UK-371804 in the dermal tissue using a suitable analytical method like LC-MS/MS.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of uPA in health and disease. Its high potency and specificity, combined with demonstrated in vitro and in vivo activity, underscore its potential as a lead compound for the development of novel therapeutics targeting uPA-driven pathologies. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. UK-371804 HCl | Serine Protease 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 6. adooq.com [adooq.com]

- 7. UK-371804 | uPA inhibitor | Probechem Biochemicals [probechem.com]

- 8. glpbio.cn [glpbio.cn]

- 9. Inhibitors of the protease domain of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 11. Structure, function and antagonists of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unlocking the Therapeutic Promise of UK-371804 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride, a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), represents a significant area of interest for therapeutic intervention in various pathological processes. This technical guide provides a comprehensive overview of the core scientific principles underlying UK-371804, its mechanism of action, and its potential therapeutic applications. Drawing upon available preclinical data, this document outlines the quantitative pharmacological profile of UK-371804, details relevant experimental methodologies, and visualizes the intricate signaling pathways influenced by this inhibitor. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of targeting the uPA system.

Introduction to this compound and the Urokinase Plasminogen Activator System

This compound is a synthetic, competitive inhibitor of urokinase-type plasminogen activator (uPA), a serine protease that plays a pivotal role in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[1][2][3] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), is tightly regulated under normal physiological conditions, contributing to processes such as wound healing and angiogenesis.[4][5][6] However, dysregulation of the uPA system, particularly the overexpression of uPA and uPAR, is strongly associated with the pathology of numerous diseases, most notably cancer invasion and metastasis.[2][3][7] By converting the zymogen plasminogen into the broad-spectrum protease plasmin, uPA initiates a proteolytic cascade that degrades ECM components, facilitating cell motility and invasion.[2][8] Furthermore, the binding of uPA to uPAR can trigger intracellular signaling pathways, independent of its proteolytic activity, that promote cell proliferation, survival, and migration.[9][10]

UK-371804 was developed as a therapeutic candidate to selectively target and inhibit the enzymatic activity of uPA, thereby offering a potential strategy to mitigate the pathological consequences of an overactive uPA system.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high potency and selectivity for uPA. The available quantitative data from preclinical studies are summarized in the tables below for clear comparison.

| Parameter | Value | Description | Reference |

| Ki (uPA) | 10 nM | Inhibitor constant, a measure of the potency of the inhibitor. A lower Ki value indicates higher potency. | [11] |

| IC50 (uPA in human chronic wound fluid) | 0.89 µM | The concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a specific biological matrix. | [11] |

Table 1: In Vitro Potency of this compound

| Enzyme | Selectivity Fold vs. uPA | Description | Reference |

| tPA (tissue plasminogen activator) | 4000-fold | Indicates that a 4000-fold higher concentration of UK-371804 is required to inhibit tPA to the same extent as uPA. | [11] |

| Plasmin | 2700-fold | Indicates that a 2700-fold higher concentration of UK-371804 is required to inhibit plasmin to the same extent as uPA. | [11] |

Table 2: Selectivity Profile of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by directly inhibiting the catalytic activity of uPA. This inhibition prevents the conversion of plasminogen to plasmin, thereby disrupting the downstream proteolytic cascade that is crucial for ECM degradation.

The Urokinase Plasminogen Activator (uPA) Signaling Pathway

The uPA system is a complex network that influences multiple cellular processes. The binding of uPA to its receptor, uPAR, on the cell surface is a critical initiating step. This interaction not only localizes the proteolytic activity of uPA but also triggers intracellular signaling cascades.

As depicted in Figure 1, uPA, upon activation from its zymogen form (pro-uPA), binds to uPAR. This complex then converts plasminogen to plasmin, which degrades the ECM. Independently, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins, to activate intracellular signaling pathways like the FAK, PI3K/AKT, and MAPK/ERK pathways.[9] These pathways regulate critical cellular functions including proliferation, survival, and migration. UK-371804 directly inhibits the enzymatic activity of uPA, thereby blocking the proteolytic cascade.

Role in Wound Healing

In the context of wound healing, the uPA system is transiently upregulated to facilitate cell migration and tissue remodeling.[4][5] However, in chronic wounds, sustained high levels of uPA can lead to excessive proteolysis and impaired healing.[3] By inhibiting uPA, UK-371804 has the potential to restore a more balanced proteolytic environment conducive to healing.

Role in Cancer Metastasis

In cancer, the overexpression of uPA is a key driver of metastasis.[2][3][12] The degradation of the ECM by the uPA-plasmin system allows tumor cells to break away from the primary tumor, invade surrounding tissues, and enter the bloodstream or lymphatic system to disseminate to distant organs.

Experimental Protocols

Detailed experimental protocols for the specific determination of UK-371804's pharmacological parameters are not fully available in the public domain. However, based on standard methodologies, the following sections outline the likely experimental workflows.

In Vitro uPA Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against uPA, which would be used to determine Ki and IC50 values.

Methodology:

-

Reagent Preparation: Solutions of human uPA, a fluorogenic uPA substrate (e.g., a peptide conjugated to a fluorescent reporter), and assay buffer are prepared. A series of dilutions of this compound are also prepared.

-

Incubation: A fixed concentration of uPA is incubated with varying concentrations of UK-371804 in a microplate for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence, corresponding to substrate cleavage by uPA, is measured over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curves. These velocities are then plotted against the inhibitor concentration to determine the IC50 value. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[13]

Porcine Excisional Wound Model (General Protocol)

The following protocol is a generalized representation of a porcine excisional wound model, similar to the one used to evaluate the in vivo efficacy of UK-371804.[11]

Methodology:

-

Animal Model: Domestic pigs are used as their skin closely resembles human skin in terms of thickness, hair follicle density, and dermal collagen and elastic content.[14][15][16]

-

Wound Creation: Following anesthesia, full-thickness excisional wounds are created on the dorsum of the pig using a dermatome or scalpel.[15][17][18]

-

Treatment Application: A formulation of this compound (e.g., in a hydrogel vehicle) is applied topically to the wounds. Control wounds receive the vehicle alone.

-

Dressing and Monitoring: Wounds are covered with appropriate dressings. The healing process is monitored over a set period (e.g., 10-14 days), with wound size measurements and photographic documentation.

-

Tissue Harvest and Analysis: At the end of the study, the animals are euthanized, and the wound tissue is harvested. Tissue samples can be analyzed for various endpoints, including:

-

Histology: To assess re-epithelialization, granulation tissue formation, and collagen deposition.

-

Immunohistochemistry: To detect markers of angiogenesis, inflammation, and cell proliferation.

-

Enzyme Assays: To measure the level of uPA activity in the wound tissue.

-

Drug Concentration: To determine the penetration of UK-371804 into the dermis.[11]

-

Therapeutic Potential and Future Directions

The potent and selective inhibition of uPA by this compound underscores its therapeutic potential in a range of diseases characterized by excessive proteolysis and tissue remodeling.

-

Chronic Wounds: Preclinical data in a porcine model suggest that topical application of UK-371804 can inhibit uPA activity in the wound environment without adversely affecting the healing process, indicating its potential to rebalance the proteolytic environment in chronic, non-healing wounds.[11]

-

Cancer: Given the well-established role of uPA in tumor invasion and metastasis, UK-371804 could be a valuable agent in oncology, potentially as an adjunct to conventional therapies to limit cancer spread.[2][3][12]

As of the latest available information, there are no public records of this compound having entered clinical trials. However, other uPA inhibitors, such as upamostat (WX-671), have been investigated in clinical trials for various cancers, highlighting the continued interest in this therapeutic target.[19]

Conclusion

This compound is a compelling preclinical candidate with a well-defined mechanism of action and a strong rationale for its therapeutic application in diseases driven by dysregulated uPA activity. The quantitative data demonstrate its high potency and selectivity. While further investigation, particularly progression into clinical trials, is necessary to fully elucidate its therapeutic utility in humans, the information compiled in this technical guide provides a solid foundation for researchers and drug developers interested in advancing the field of uPA inhibition. The continued exploration of compounds like UK-371804 holds promise for the development of novel treatments for chronic wounds, cancer, and other debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.biologists.com [journals.biologists.com]

- 6. uPA dependent and independent mechanisms of wound healing by C-phycocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Modulation of Cellular Function by the Urokinase Receptor Signalling: A Mechanistic View [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Investigating the Role of Urokinase in Cancer Metastasis: A Review - Article (Preprint v1) by Neelabh Datta | Qeios [qeios.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Porcine Ischemic Wound-Healing Model for Preclinical Testing of Degradable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a porcine excisional wound model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pig as a model for excisional skin wound healing: characterization of the molecular and cellular biology, and bacteriology of the healing process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adipose stem cells enhance excisional wound healing in a porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

UK-371804 Hydrochloride: A Technical Guide to its Target Validation as a Potent and Selective uPA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-371804 hydrochloride is a potent and highly selective small molecule inhibitor of urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer progression, invasion, and metastasis. This technical guide provides an in-depth overview of the target validation of UK-371804, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. The information presented herein is intended to support researchers and drug development professionals in their evaluation and potential application of this compound in preclinical and translational research.

Introduction

The urokinase-type plasminogen activator (uPA) system plays a pivotal role in the degradation of the extracellular matrix (ECM), a crucial process for both normal physiological events and pathological conditions such as cancer cell invasion and metastasis. The uPA system consists of uPA, its cell surface receptor (uPAR), and plasminogen activator inhibitors (PAIs). The binding of uPA to uPAR initiates a proteolytic cascade that converts plasminogen to plasmin, a broad-spectrum protease that degrades various ECM components and activates matrix metalloproteinases (MMPs). Elevated levels of uPA and uPAR are frequently correlated with poor prognosis in various cancers, making them attractive targets for therapeutic intervention.

This compound has emerged as a significant tool compound for studying the role of uPA in these processes due to its high potency and selectivity. This guide will delve into the critical data and experimental procedures that validate uPA as the primary target of UK-371804.

Quantitative Data Summary

The inhibitory activity and selectivity of this compound against its primary target, uPA, and other related serine proteases have been quantitatively characterized. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Inhibitory Activity of UK-371804

| Parameter | Target Enzyme | Value | Reference |

| Ki | Human uPA | 10 nM | [1][2] |

| IC50 | Exogenous uPA in human chronic wound fluid | 0.89 µM | [1][2] |

Table 2: Selectivity Profile of UK-371804

| Enzyme | Selectivity (fold vs. uPA) | Reference |

| Tissue-type Plasminogen Activator (tPA) | > 4000 | [1][2] |

| Plasmin | > 2700 | [1][2] |

Table 3: In Vivo Activity of UK-371804

| Animal Model | Application | Observed Effect | Reference |

| Porcine Acute Excisional Wound Model | Topical | Inhibition of exogenous uPA activity | [1][2] |

| 3D Colorectal Cancer Tumouroid Model | Pharmacological Inhibition | Reduced matrix degradation and cancer cell invasion | [3] |

Signaling Pathway

The primary mechanism of action of UK-371804 is the direct inhibition of the enzymatic activity of uPA. This intervention disrupts the uPA-mediated signaling cascade that promotes cell migration, invasion, and proliferation.

Caption: uPA signaling pathway and the inhibitory action of UK-371804.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols for the key experiments cited in this guide.

uPA Enzymatic Activity Assay (Ki Determination)

The inhibitory constant (Ki) of UK-371804 against uPA is typically determined using a competitive enzymatic assay.

Principle: The assay measures the ability of uPA to cleave a chromogenic or fluorogenic substrate in the presence of varying concentrations of the inhibitor. The rate of substrate cleavage is monitored over time, and the data are used to calculate the Ki value.

General Protocol:

-

Reagents:

-

Human uPA enzyme

-

Chromogenic or fluorogenic uPA substrate (e.g., S-2444 for chromogenic assays)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of UK-371804 in the assay buffer.

-

Add a fixed concentration of human uPA to each well of the microplate.

-

Add the different concentrations of UK-371804 to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the uPA substrate to each well.

-

Monitor the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

-

Data Analysis:

-

The Ki value is determined by fitting the reaction velocity data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

-

Selectivity Assays (vs. tPA and Plasmin)

To determine the selectivity of UK-371804, its inhibitory activity against other related serine proteases like tPA and plasmin is assessed.

Principle: Similar to the uPA activity assay, the inhibitory effect of UK-371804 on the enzymatic activity of tPA and plasmin is measured using specific chromogenic or fluorogenic substrates for each enzyme.

General Protocol:

-

Reagents:

-

Human tPA and plasmin enzymes

-

Specific substrates for tPA and plasmin

-

Assay buffer

-

This compound stock solution

-

-

Procedure:

-

The procedure is analogous to the uPA enzymatic activity assay, with the respective enzyme (tPA or plasmin) and its specific substrate being used.

-

A wide range of UK-371804 concentrations should be tested to determine the IC50 values for tPA and plasmin.

-

-

Data Analysis:

-

The IC50 values for tPA and plasmin are calculated from the dose-response curves.

-